molecular formula C19H14O6 B051241 9-Ethoxyaristolactone CAS No. 122739-10-0

9-Ethoxyaristolactone

Cat. No. B051241
M. Wt: 338.3 g/mol
InChI Key: UTAAFLZEDRWMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethoxyaristolactone is a natural compound that is found in the roots of Aristolochia manshuriensis, a traditional Chinese medicinal plant. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research. In

Mechanism Of Action

The mechanism of action of 9-Ethoxyaristolactone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, 9-Ethoxyaristolactone has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

9-Ethoxyaristolactone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, the compound has been shown to have antioxidant activity and can scavenge free radicals. It has also been shown to have hepatoprotective effects and can protect liver cells from damage.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Ethoxyaristolactone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, the compound has been shown to have low toxicity in vitro. However, one limitation of using 9-Ethoxyaristolactone in lab experiments is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 9-Ethoxyaristolactone. One area of interest is the development of analogs of the compound that may have improved anticancer activity or other therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 9-Ethoxyaristolactone and its potential applications in the treatment of cancer and other diseases. Finally, more studies are needed to determine the optimal dosing and delivery methods for the compound in vivo.

Synthesis Methods

The synthesis of 9-Ethoxyaristolactone involves the extraction of the compound from the roots of Aristolochia manshuriensis. The plant material is dried and ground into a powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques to obtain the pure compound.

Scientific Research Applications

9-Ethoxyaristolactone has shown promising results in various scientific research studies. One study found that the compound has potent anticancer activity against a range of cancer cell lines, including breast, lung, and liver cancer cells. Another study showed that the compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro.

properties

CAS RN

122739-10-0

Product Name

9-Ethoxyaristolactone

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

12-ethoxy-14-methoxy-3,5,10-trioxapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one

InChI

InChI=1S/C19H14O6/c1-3-22-17-13-9(5-4-6-11(13)21-2)14-15-10(19(20)25-18(15)17)7-12-16(14)24-8-23-12/h4-7H,3,8H2,1-2H3

InChI Key

UTAAFLZEDRWMGC-UHFFFAOYSA-N

SMILES

CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5

Canonical SMILES

CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5

Other CAS RN

122739-10-0

synonyms

9-ethoxyaristolactone
aristolactone, 9-ethoxy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.